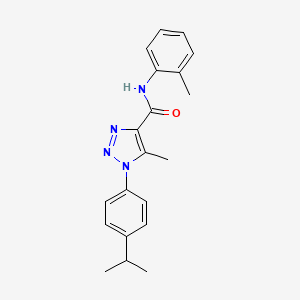

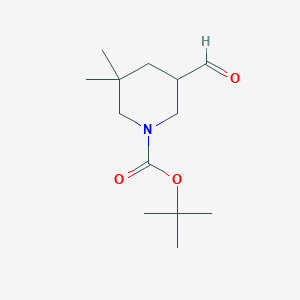

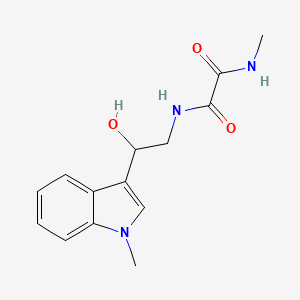

1-(4-isopropylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "1-(4-isopropylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1,2,3-triazole, a class of heterocyclic compounds that have gained significant attention due to their diverse range of biological activities and applications in medicinal chemistry. The triazole core is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold for drug development.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of azides and alkynes, a process known as the click reaction. Although the provided papers do not directly describe the synthesis of the specific compound , they do provide insights into the synthesis of related triazole compounds. For instance, the synthesis of 1-benzyl-N-tolyl-1,2,3-triazole-4-carboxamide, as mentioned in paper , involves a rearrangement process, which could be analogous to the synthesis of the target compound. The equilibrium between isomeric triazoles and diazomalondiamides established by boiling in various solvents indicates the potential for manipulating the structure of triazole derivatives under different conditions.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms. The specific substitution pattern on the triazole ring, as well as the presence of functional groups like carboxamide, can significantly influence the compound's properties and reactivity. The sodium complex of a related compound, 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole, was characterized using single-crystal X-ray diffraction, as reported in paper . This technique could also be applied to determine the precise molecular structure of "1-(4-isopropylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide".

Chemical Reactions Analysis

Triazole derivatives are known to undergo various chemical reactions, including alkylation. Paper describes the alkylation of two isomeric triazoles, leading to different products depending on the position of the hydroxy group. This suggests that the compound may also be susceptible to alkylation, potentially at the 4-carboxamide position, which could be used to further modify the compound for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The thermal stability of related compounds has been measured using differential scanning calorimetry (DSC), as seen in paper , where the decomposition peak temperatures for two compounds were determined. Such analysis could be applied to the compound to assess its stability. Additionally, the density and enthalpy of formation can be calculated using computational methods, providing further insight into the compound's energetic properties. The sensitivity to impact and friction is also a critical aspect of the physical properties, as demonstrated for compound 2 in paper , which was not sensitive to impact or friction.

Eigenschaften

IUPAC Name |

5-methyl-N-(2-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-13(2)16-9-11-17(12-10-16)24-15(4)19(22-23-24)20(25)21-18-8-6-5-7-14(18)3/h5-13H,1-4H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANQKOYVSYTKPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3020310.png)

![(5-methyl-1-phenyl-1H-pyrazol-4-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3020313.png)

![2-(4-fluorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3020316.png)

![N-cyclopentyl-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B3020327.png)

![Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate](/img/structure/B3020329.png)